- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

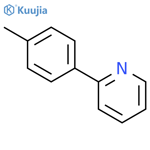

Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

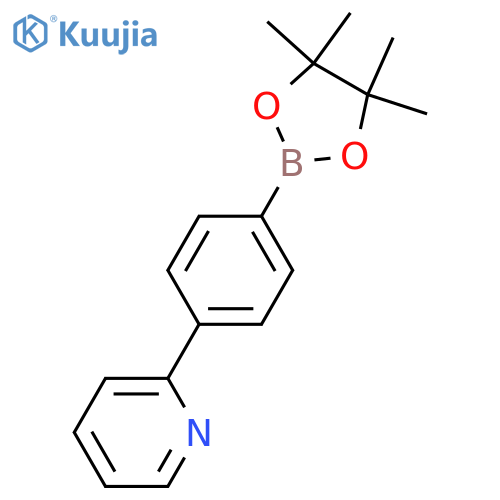

908350-80-1 structure

Nome del prodotto:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Numero CAS:908350-80-1

MF:C17H20BNO2

MW:281.157204627991

MDL:MFCD11973624

CID:69435

PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 2-(4-Phenylboronic acid pinacol ester)pyridine

- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER

- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester

- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester

- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine

- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- QC-4308

- 4-(2-Pyridinyl)phenylboronicacidpinacolester

- AMBA00085

- BCP22851

- BCP9000139

- AM85962

- OR360137

- ST2409309

- AX8165818

- AB0049782

- W9341

- 350P801

- (4-(PYRIDI

- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane

-

- MDL: MFCD11973624

- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3

- Chiave InChI: CMGIUUPUDMXXLT-UHFFFAOYSA-N

- Sorrisi: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Proprietà calcolate

- Massa esatta: 281.15900

- Massa monoisotopica: 281.1587090 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 21

- Conta legami ruotabili: 2

- Complessità: 348

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 281.2

- Superficie polare topologica: 31.4

Proprietà sperimentali

- Densità: 1.09

- Indice di rifrazione: 1.55

- PSA: 31.35000

- LogP: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Store at room temperature

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 092159-250mg |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 250mg |

£18.00 | 2022-03-01 | |

| Fluorochem | 092159-1g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 1g |

£44.00 | 2022-03-01 | |

| Enamine | EN300-317166-0.25g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 95% | 5g |

¥710.0 | 2023-09-06 | |

| Apollo Scientific | OR360137-5g |

4-(2-Pyridinyl)phenylboronic acid, pinacol ester |

908350-80-1 | 98% | 5g |

£116.00 | 2025-02-20 | |

| abcr | AB437620-1g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

908350-80-1 | 95% | 1g |

€99.80 | 2025-03-19 | |

| Enamine | EN300-317166-5g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95% | 5g |

$127.0 | 2023-09-05 | |

| Enamine | EN300-317166-0.05g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| TRC | T890513-500mg |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 500mg |

$ 340.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D509341-5g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 97% | 5g |

$515 | 2024-05-24 |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

Riferimento

- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C

Riferimento

- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C

Riferimento

- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Riferimento

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C

Riferimento

- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt

Riferimento

- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Riferimento

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

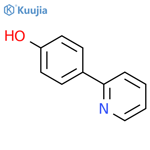

- 4-(Pyridin-2-yl)phenol

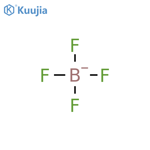

- Borate(1-),tetrafluoro-

- Bis(pinacolato)diborane

- 2-(p-Tolyl)pyridine

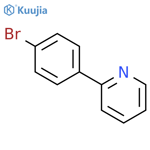

- 2-(4-Bromophenyl)pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Letteratura correlata

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Prodotti correlati

- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2138171-08-9(1-2-(chloromethyl)-4-fluorophenyl-4-methanesulfonyl-1H-pyrazole)

- 1218145-58-4(({bicyclo2.2.1hept-5-en-2-yl}methyl)(2-methoxyethyl)amine)

- 2137931-66-7(4-Pyridinepropanoic acid, 2-chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-methyl-)

- 899961-05-8(4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide)

- 1153044-98-4(5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde)

- 500797-18-2(1-Piperazineethanol, 4-(ethylsulfonyl)-)

- 176032-71-6(Benzenamine, 3-(6-methoxy-2-naphthalenyl)-)

- 882748-32-5(1-(2H-1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)amino]propan-1-one)

- 1500947-61-4(3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol)

Fornitori consigliati

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso